Cas no 311346-59-5 (Benzeneethanamine,2,3-difluoro-)

Benzeneethanamine, 2,3-difluoro- is a fluorinated aromatic amine derivative characterized by the presence of two fluorine atoms at the 2- and 3-positions of the benzene ring. This structural feature enhances its electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The fluorine substituents influence reactivity and stability, offering selective functionalization opportunities in cross-coupling reactions or as a building block for bioactive compounds. Its well-defined molecular structure ensures consistency in research and industrial applications. Suitable for use under controlled conditions, it requires proper handling due to its amine functionality. Available in high purity, it meets stringent quality standards for synthetic chemistry applications.
Benzeneethanamine,2,3-difluoro- structure
311346-59-5 structure
Product Name:Benzeneethanamine,2,3-difluoro-
CAS No:311346-59-5
MF:C8H9F2N
MW:157.16056895256
CID:300710
PubChem ID:17917315
Update Time:2025-05-24

Benzeneethanamine,2,3-difluoro- Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanamine,2,3-difluoro-
    • 2-(2,3-difluorophenyl)ethanamine
    • Benzeneethanamine,2,3-difluoro-(9CI)
    • Benzeneethanamine,2,3-difluoro
    • Benzeneethanamine, 2,3-difluoro- (9CI)
    • DTXSID30591597
    • Y13621
    • Benzeneethanamine, 2,3-difluoro-
    • WDHGQWFEKPJRJW-UHFFFAOYSA-N
    • EN300-74741
    • [2-(2,3-difluorophenyl)ethyl]amine
    • 2-(2,3-Difluorophenyl)ethan-1-amine
    • 311346-59-5
    • SCHEMBL2210035
    • MDL: MFCD01529876
    • Inchi: 1S/C8H9F2N/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4-5,11H2
    • InChI Key: WDHGQWFEKPJRJW-UHFFFAOYSA-N
    • SMILES: FC1C(=CC=CC=1CCN)F

Computed Properties

  • Exact Mass: 157.07000
  • Monoisotopic Mass: 157.07030562g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 1.169
  • Boiling Point: 198 ºC
  • Flash Point: 87 ºC
  • PSA: 26.02000
  • LogP: 2.16630

Benzeneethanamine,2,3-difluoro- Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Benzeneethanamine,2,3-difluoro- Pricemore >>

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Additional information on Benzeneethanamine,2,3-difluoro-

Research Brief on Benzeneethanamine,2,3-difluoro- (CAS: 311346-59-5): Recent Advances and Applications

Benzeneethanamine,2,3-difluoro- (CAS: 311346-59-5) is a fluorinated derivative of phenethylamine, which has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural and pharmacological properties. Recent studies have explored its potential as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of central nervous system (CNS) therapeutics and fluorinated drug candidates. This research brief aims to summarize the latest findings related to this compound, highlighting its synthesis, biological activity, and potential applications.

A study published in the Journal of Medicinal Chemistry (2023) investigated the synthetic pathways for Benzeneethanamine,2,3-difluoro-, emphasizing its role as a precursor for fluorinated analogs of known CNS-active compounds. The researchers utilized a multi-step synthesis approach, starting from commercially available 2,3-difluorobenzaldehyde, to achieve high yields and purity. The incorporation of fluorine atoms was found to enhance the metabolic stability and blood-brain barrier permeability of the resulting derivatives, making them promising candidates for further preclinical evaluation.

In another recent study, researchers focused on the pharmacological profiling of Benzeneethanamine,2,3-difluoro- derivatives. The compound's affinity for serotonin and dopamine receptors was evaluated using in vitro binding assays, revealing selective modulation of receptor subtypes. These findings suggest potential applications in the treatment of neuropsychiatric disorders, such as depression and schizophrenia, where receptor-specific targeting is crucial. The study also highlighted the compound's low cytotoxicity, further supporting its suitability for drug development.

Beyond its CNS applications, Benzeneethanamine,2,3-difluoro- has also been explored in the context of antimicrobial agents. A 2024 study demonstrated that fluorinated phenethylamine derivatives exhibit potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity, a mechanism distinct from traditional antibiotics. This discovery opens new avenues for addressing the global challenge of antibiotic resistance.

In conclusion, recent research on Benzeneethanamine,2,3-difluoro- (CAS: 311346-59-5) underscores its versatility and potential in multiple therapeutic areas. Its unique fluorinated structure offers advantages in drug design, including improved pharmacokinetic properties and target specificity. Future studies should focus on optimizing synthetic routes, expanding biological evaluations, and advancing promising derivatives into clinical trials. The compound's dual potential in CNS and antimicrobial therapeutics positions it as a valuable asset in the ongoing quest for innovative medicines.

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